3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is a chemical compound featuring an oxetane ring substituted with two naphthalen-1-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane typically involves the reaction of oxetane derivatives with naphthalen-1-yl methanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The naphthalen-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while substitution reactions could produce a variety of functionalized oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Wirkmechanismus
The mechanism by which 3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another oxetane derivative with azidomethyl groups, used in energetic materials.
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: A similar compound with a different core structure, used in various chemical applications.
Uniqueness
3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane is unique due to its combination of an oxetane ring and naphthalen-1-yloxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
106569-22-6 |
---|---|
Molekularformel |
C25H22O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3,3-bis(naphthalen-1-yloxymethyl)oxetane |
InChI |
InChI=1S/C25H22O3/c1-3-11-21-19(7-1)9-5-13-23(21)27-17-25(15-26-16-25)18-28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2 |
InChI-Schlüssel |
ZDXDDJGHNMCAHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(COC2=CC=CC3=CC=CC=C32)COC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.